(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile
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Overview
Description
(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group
Preparation Methods
The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable nitrile source, such as sodium cyanide, under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Scientific Research Applications
(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
(3,4-Bis(trifluoromethoxy)phenyl)propanenitrile can be compared with other similar compounds such as:
3-(trifluoromethoxy)phenylpropanenitrile: Lacks the additional trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(trifluoromethoxy)phenylpropanenitrile: Similar structure but with only one trifluoromethoxy group, affecting its applications and interactions.
3,4-difluorophenylpropanenitrile: Contains fluorine atoms instead of trifluoromethoxy groups, leading to different electronic and steric effects.
These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and potential for diverse chemical modifications.
Properties
Molecular Formula |
C11H7F6NO2 |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-[3,4-bis(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-4-3-7(2-1-5-18)6-9(8)20-11(15,16)17/h3-4,6H,1-2H2 |
InChI Key |
FNYVHWUCCKAVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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